molecular formula C13H15NO B15167192 Butylhydroxyquinoline CAS No. 647836-37-1

Butylhydroxyquinoline

Cat. No.: B15167192
CAS No.: 647836-37-1
M. Wt: 201.26 g/mol
InChI Key: MCJGCCFJBOZDAN-UHFFFAOYSA-N
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Description

Butylhydroxyquinoline is an organic compound derived from the quinoline family. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its ability to form chelate complexes with metal ions, making it valuable in analytical chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butylhydroxyquinoline typically involves the reaction of aniline derivatives with malonic acid equivalents. . The reaction conditions often include the use of acidic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include the use of microwave-assisted synthesis, which offers a greener and more sustainable approach by reducing reaction times and energy consumption . Additionally, solvent-free reaction conditions and the use of recyclable catalysts are also employed to enhance the efficiency and environmental friendliness of the production process .

Chemical Reactions Analysis

Types of Reactions

Butylhydroxyquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of this compound to its corresponding quinone derivative.

    Reduction: The reduction of this compound can yield hydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinoline derivatives, and various substituted quinoline compounds. These products have significant applications in medicinal chemistry and material science.

Comparison with Similar Compounds

Butylhydroxyquinoline can be compared with other quinoline derivatives, such as:

This compound stands out due to its specific butyl substitution, which can enhance its lipophilicity and biological activity compared to other hydroxyquinoline derivatives.

Properties

CAS No.

647836-37-1

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

3-butyl-1H-quinolin-2-one

InChI

InChI=1S/C13H15NO/c1-2-3-6-11-9-10-7-4-5-8-12(10)14-13(11)15/h4-5,7-9H,2-3,6H2,1H3,(H,14,15)

InChI Key

MCJGCCFJBOZDAN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=CC=CC=C2NC1=O

Origin of Product

United States

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